cis-4-Nonene

Overview

Description

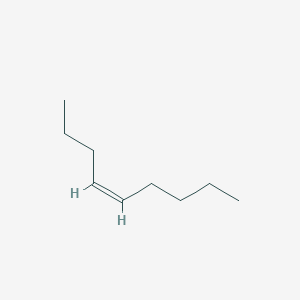

cis-4-Nonene is an organic compound with the molecular formula C₉H₁₈. It is a type of nonene, which is an alkene with a nine-carbon chain and one double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms involved in the double bond are on the same side, giving the molecule a specific geometric structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-4-Nonene can be synthesized through various methods, including:

Hydroboration-Oxidation: This method involves the addition of borane (BH₃) to an alkyne, followed by oxidation with hydrogen peroxide (H₂O₂) to form the desired alkene.

Partial Hydrogenation: Starting from a more unsaturated hydrocarbon, such as a nonyne, partial hydrogenation can be used to selectively reduce the triple bond to a double bond, forming this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules to form longer-chain alkenes, including nonenes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to favor the formation of the desired isomer .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to form nonane.

Substitution: Halogenation reactions, where halogens like chlorine (Cl₂) or bromine (Br₂) are added to the double bond, can produce dihalogenated compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution, often at room temperature.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under mild pressure.

Substitution: Chlorine (Cl₂) or bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

Major Products:

Oxidation: Nonan-4-ol, nonanal, and nonanoic acid.

Reduction: Nonane.

Substitution: 4,5-Dichlorononane or 4,5-Dibromononane.

Scientific Research Applications

cis-4-Nonene has various applications in scientific research, including:

Chemistry: Used as a model compound in studies of olefin metathesis, a reaction that involves the redistribution of alkene fragments.

Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and signaling pathways.

Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of cis-4-Nonene in chemical reactions often involves the interaction of the double bond with various reagents. For example, in olefin metathesis, the double bond undergoes a series of bond-breaking and bond-forming steps facilitated by a metal catalyst. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

cis-4-Nonene can be compared with other nonene isomers, such as:

trans-4-Nonene: The “trans” configuration has hydrogen atoms on opposite sides of the double bond, resulting in different physical and chemical properties.

1-Nonene: The double bond is located at the first carbon, leading to different reactivity and applications.

2-Nonene: The double bond is located at the second carbon, also resulting in distinct properties.

Uniqueness: this compound’s unique “cis” configuration imparts specific geometric and electronic properties that influence its reactivity and interactions with other molecules. This makes it particularly useful in certain chemical reactions and applications where the spatial arrangement of atoms is crucial .

Biological Activity

Cis-4-Nonene is an unsaturated hydrocarbon belonging to the nonene family, characterized by its cis configuration at the double bond. This compound is of significant interest in various fields, including organic chemistry, biology, and materials science. Its biological activity is primarily linked to its role in lipid metabolism, signaling pathways, and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound can be synthesized through several methods:

- Hydroboration-Oxidation : Involves adding borane (BH₃) to an alkyne followed by oxidation.

- Partial Hydrogenation : Reduces a more unsaturated hydrocarbon like nonyne to form this compound.

- Oligomerization of Ethylene : A common industrial method where ethylene molecules polymerize under specific conditions.

The unique cis configuration imparts distinct geometric and electronic properties that influence its reactivity in biological systems .

Lipid Metabolism

This compound has been investigated for its effects on lipid metabolism, particularly in relation to lipid peroxidation. Lipid peroxidation is a process where free radicals attack lipids containing carbon-carbon double bonds, leading to cell damage. Research indicates that products of lipid peroxidation can act as signaling molecules in various biological processes, including inflammation and apoptosis .

Table 1: Effects of this compound on Lipid Peroxidation

| Study | Concentration | Effect on Lipid Peroxidation | Notes |

|---|---|---|---|

| 10 µM | Inhibition observed | Significant reduction in oxidative stress markers | |

| 20 µM | No effect detected | Suggests concentration-dependent activity |

Insecticidal Activity

Recent studies have explored the insecticidal properties of this compound and its derivatives. The compound has shown promise as a natural insecticide, potentially offering a safer alternative to synthetic chemicals. Its mechanism involves disrupting lipid membranes in insects, leading to increased permeability and eventual cell death .

Table 2: Insecticidal Activity of this compound

| Compound | Insect Species | Mortality Rate (%) | Reference |

|---|---|---|---|

| This compound | Aedes aegypti | 85 | |

| trans-4-Nonene | Aedes aegypti | 60 |

The biological activity of this compound is largely attributed to its interaction with cellular components through the following mechanisms:

- Oxidative Stress Modulation : It influences oxidative stress pathways by acting as a substrate for lipid peroxidation.

- Signaling Pathways : The breakdown products of lipid peroxidation can serve as second messengers in various signaling cascades involved in inflammation and cell survival .

- Metathesis Reactions : As a model compound for olefin metathesis, this compound is used to evaluate the efficiency of catalysts that may have implications in drug development .

Case Studies

Several case studies highlight the biological significance of this compound:

- Study on Lipid Peroxidation : A study demonstrated that treatment with this compound reduced markers of oxidative stress in cultured cells, suggesting protective effects against oxidative damage .

- Insecticidal Efficacy : Research indicated that formulations containing this compound significantly increased mortality rates in mosquito populations compared to controls, underscoring its potential as a biopesticide .

Properties

IUPAC Name |

(Z)-non-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPADFPAILITQBG-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874000 | |

| Record name | (4Z)-4-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10405-84-2 | |

| Record name | 4-Nonene, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-4-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4Z)-non-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NONENE, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZMZ6K438Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is cis-4-Nonene frequently used to test the activity of new olefin metathesis catalysts?

A1: this compound serves as an excellent benchmark substrate for assessing the activity of olefin metathesis catalysts due to its ability to undergo self-metathesis. [, , , ] This reaction produces measurable quantities of ethylene and other olefins, allowing researchers to easily quantify the catalyst's turnover frequency (TOF) – a direct indicator of its efficiency. [] Essentially, by observing how effectively a catalyst facilitates the self-metathesis of this compound, researchers can gain valuable insights into its overall catalytic prowess.

Q2: How does the structure of the catalyst influence its activity towards this compound metathesis?

A2: Research indicates that both steric and electronic properties of the ligands surrounding the Tungsten (W) metal center in these catalysts significantly impact their activity towards this compound metathesis. [, ] For instance, studies using well-defined silica-supported W catalysts revealed that weaker σ-donor OR ligands, like those with increasing fluorine substitution, lead to higher activity in this compound self-metathesis. [] Furthermore, a quantitative structure-activity relationship study demonstrated that a combination of electron-donating imido ligands and electron-withdrawing X ligands on the W center results in the most active catalysts for this reaction. []

Q3: Beyond measuring catalyst activity, how else is this compound used in olefin metathesis research?

A3: this compound plays a crucial role in elucidating the reaction mechanism of olefin metathesis. By analyzing the ratio of different metallacyclobutane intermediates formed during the metathesis of ethylene with Tungsten-based catalysts, researchers can gain valuable insights into the impact of ligand modifications on the catalytic cycle. [] These findings contribute to a deeper understanding of the factors influencing catalyst selectivity and efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.